3-cyclohexyl-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
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Overview
Description
5-cyclohexyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a cyclohexyl group, a nitrophenyl group, and a triazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexylamine with 3-nitrobenzaldehyde to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the desired triazole compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
5-cyclohexyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of cellular processes such as DNA replication and protein synthesis. The triazole ring and the nitrophenyl group play a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-cyclohexyl-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- 5-cyclohexyl-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- 5-cyclohexyl-4-{[(E)-(3-chlorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the nitrophenyl group in 5-cyclohexyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol imparts unique electronic and steric properties to the compound. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the nitrophenyl group enhances the compound’s ability to interact with biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C15H17N5O2S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H17N5O2S/c21-20(22)13-8-4-5-11(9-13)10-16-19-14(17-18-15(19)23)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7H2,(H,18,23)/b16-10+ |
InChI Key |
RGIJSJMHKOHSMH-MHWRWJLKSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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